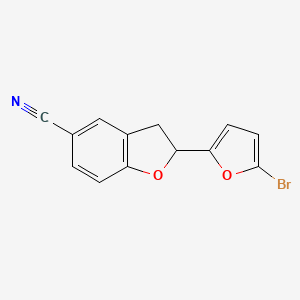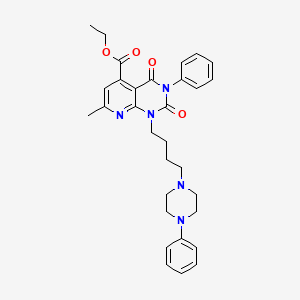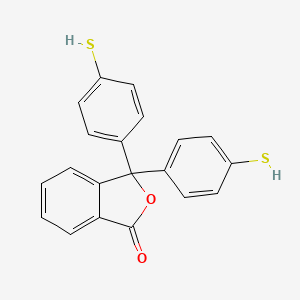
5-Heptyl-3-methyl-2-pentylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Heptyl-3-methyl-2-pentylfuran is an organic compound with the molecular formula C17H30O. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by a furan ring substituted with heptyl, methyl, and pentyl groups, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-3-methyl-2-pentylfuran can be achieved through the isomerization of β-alkynyl allylic alcohols catalyzed by silver nitrate on silica gel . The process involves several steps:
Preparation of 2-Bromo-1-octen-3-ol: This intermediate is synthesized by reacting 1-octyn-3-ol with hydrogen bromide in the presence of tetraethylammonium bromide.
Formation of 7-Methylene-8-hexadecyn-6-ol: The intermediate is then reacted with dichlorobis(triphenylphosphine)palladium(II) and copper(I) iodide in diethylamine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions
5-Heptyl-3-methyl-2-pentylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: Hydrogenation of the furan ring can lead to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furans and other substituted products.
Wissenschaftliche Forschungsanwendungen
5-Heptyl-3-methyl-2-pentylfuran has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Heptyl-3-methyl-2-pentylfuran involves its interaction with various molecular targets and pathways. The furan ring can participate in electron transfer reactions, making it a potential antioxidant. Additionally, its hydrophobic alkyl chains allow it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentylfuran: Known for its use as a flavoring agent and its presence in thermally processed foods.
3-Methylfuran: Another furan derivative with applications in flavor and fragrance industries.
5-Heptylfuran: Similar structure but lacks the additional methyl and pentyl substitutions.
Uniqueness
5-Heptyl-3-methyl-2-pentylfuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
170233-67-7 |
|---|---|
Molekularformel |
C17H30O |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
5-heptyl-3-methyl-2-pentylfuran |
InChI |
InChI=1S/C17H30O/c1-4-6-8-9-11-12-16-14-15(3)17(18-16)13-10-7-5-2/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
USLSHTRZCWBJPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC(=C(O1)CCCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12916802.png)
![8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B12916812.png)
![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)

![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12916832.png)
![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)





![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)

